Pentafluorophenol
Overview
Description
Pentafluorophenol is an organofluorine compound with the chemical formula C6HF5O. It is a perfluorinated analogue of phenol and is known for its high acidity, with a pKa of 5.5 . This compound appears as a white odorless solid that melts just above room temperature .
Mechanism of Action
Target of Action
Pentafluorophenol is primarily used to prepare pentafluorophenyl esters . These esters are active and useful in peptide synthesis . Therefore, the primary targets of this compound are the amino acids involved in peptide synthesis .
Mode of Action
This compound interacts with its targets (amino acids) to form pentafluorophenyl esters . This interaction is facilitated by the high acidity of this compound, which has a pKa of 5.5, making it one of the most acidic phenols . The resulting esters are active and play a crucial role in peptide synthesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is peptide synthesis . By forming pentafluorophenyl esters, this compound aids in the creation of peptides, which are essential components of proteins . The downstream effects of this pathway include the formation of proteins that are crucial for various biological functions.
Result of Action
The primary result of this compound’s action is the formation of pentafluorophenyl esters, which are active in peptide synthesis . This leads to the production of peptides and, ultimately, proteins. It’s important to note that this compound is considered hazardous due to its oral, dermal, and inhalation toxicity, and it can cause severe skin burns and eye damage .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its melting point is just above room temperature , suggesting that temperature can affect its state and potentially its activity. Additionally, its high acidity could be influenced by the pH of the environment . .
Biochemical Analysis
Biochemical Properties
Pentafluorophenol is used to prepare pentafluorophenyl esters, which are active esters useful in peptide synthesis . The compound interacts with various enzymes and proteins in the process of ester formation .
Cellular Effects
It has been used as a cysteine-selective fluorescent probe for imaging of human glioblastoma . This indicates that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with cysteine (Cys), which is recognized as a new biomarker of glioblastoma . The Cys-initiated chemical reactions of the probe cause a significant fluorescence response with high selectivity, high sensitivity, a fast response time, and a two-photon excitable excitation pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentafluorophenol can be synthesized through various methods. One common method involves the substitution of a fluorine atom in hexafluorobenzene with a hydroxyl group by reacting it with alkalis . Another method includes the preparation of phenyl-alkyl ethers by reacting hexafluorobenzene with metal alcoholates, followed by their decomposition to this compound .
Industrial Production Methods: Industrial production of this compound often involves the oxidation of organozinc compounds obtained by decarboxylation of trimethylsilyl esters of aromatic acids . This method avoids the use of hexafluorobenzene, which is not commercially available due to its high carcinogenicity .
Chemical Reactions Analysis
Types of Reactions: Pentafluorophenol undergoes various types of chemical reactions, including:
Substitution Reactions: It readily reacts with amines to form amide bonds, making it useful in peptide synthesis.
Oxidation Reactions: The compound can be oxidized using hydrogen peroxide or other peroxides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and bases.
Oxidation Reactions: Hydrogen peroxide and other peroxides are commonly used.
Major Products Formed:
Substitution Reactions: Pentafluorophenyl esters.
Oxidation Reactions: Various oxidized derivatives depending on the specific conditions used.
Scientific Research Applications
Pentafluorophenol has a wide range of applications in scientific research:
Chemistry: It is used to prepare pentafluorophenyl esters, which are active esters useful in peptide synthesis.
Medicine: this compound is used in the preparation of pharmaceutical intermediates.
Comparison with Similar Compounds
Phenol: The non-fluorinated analogue of pentafluorophenol.
Trifluorophenol: A partially fluorinated analogue with three fluorine atoms.
Comparison:
This compound stands out due to its high acidity and reactivity, which make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2,3,4,5,6-pentafluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF5O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNGYFFABRKICK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4615-85-4 (potassium salt) | |
Record name | 2,3,4,5,6-Pentafluorophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9061120 | |
Record name | Pentafluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061120 | |
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Molecular Weight |
184.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid with an odor of phenol; mp = 32-36 deg C; [Alfa Aesar MSDS] | |
Record name | 2,3,4,5,6-Pentafluorophenol | |
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CAS No. |
771-61-9 | |
Record name | Pentafluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=771-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,3,4,5,6-Pentafluorophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PENTAFLUOROPHENOL | |
Source | DTP/NCI | |
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Record name | Phenol, 2,3,4,5,6-pentafluoro- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentafluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentafluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.123 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PENTAFLUOROPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2YCF0YUHA | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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